

Technical Guide: Synthesis of 1-(2-Hydroxy-5-iodophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(2-Hydroxy-5-iodophenyl)ethanone

CAS No.: 7191-41-5

Cat. No.: B1416762

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Executive Summary & Strategic Utility

1-(2-Hydroxy-5-iodophenyl)ethanone (CAS: 7191-41-5), also known as 5-iodo-2-hydroxyacetophenone, is a critical phenylpropanoid scaffold. Its iodine moiety at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid diversification of flavonoid libraries and chalcone derivatives with anti-inflammatory and antimicrobial potential.

This guide details two distinct synthetic pathways:

- The Oxidative Iodination Route (): The industrial "gold standard" for high atom economy and yield.[1]
- The Peroxide-Mediated Green Route (): A sustainable alternative minimizing heavy metal waste.[1]

Chemical Identity & Properties

Property	Specification
IUPAC Name	1-(2-Hydroxy-5-iodophenyl)ethanone
CAS Number	7191-41-5
Molecular Formula	
Molecular Weight	262.04 g/mol
Appearance	Pale yellow crystalline solid
Melting Point	67–69 °C (Lit.)
Solubility	Soluble in EtOH, MeOH, ; Insoluble in

Retrosynthetic Analysis & Mechanism

Regioselectivity Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS).[1] The starting material, 2'-hydroxyacetophenone (2-HAP), contains two directing groups with opposing electronic effects:

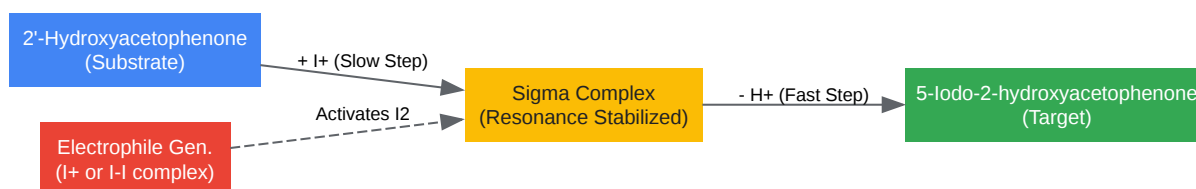
- -OH (Position 2): Strongly activating, ortho-/para-director.
- -COCH₃ (Position 1): Deactivating, meta-director.

Site Selection:

- Position 3 (Ortho to -OH): Sterically hindered by the adjacent hydroxyl group and the acetyl group's hydrogen bonding network.[1]
- Position 5 (Para to -OH): Sterically accessible and electronically reinforced by the meta-directing influence of the acetyl group.[1]

Conclusion: Iodination occurs exclusively at the C5 position under controlled conditions.[1]

Mechanistic Pathway (DOT Diagram)



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Figure 1: Electrophilic Aromatic Substitution pathway favoring C5 iodination.

Protocol A: Oxidative Iodination ()

Status: Standard Laboratory Method Advantage: High Atom Economy (100% Iodine Utilization)

[1]

The Chemistry

Direct iodination with

alone is inefficient because HI is produced as a byproduct, reducing atom economy and potentially causing reversibility.[1] Adding Iodic acid (

) oxidizes the byproduct iodide (

) back to iodine (

), driving the reaction to completion.[1]

Step-by-Step Methodology

Reagents:

- 2'-Hydroxyacetophenone (10 mmol, 1.36 g)
- Iodine () (4 mmol, 1.02 g)[1]

- Iodic Acid () (2 mmol, 0.35 g)[1]
- Ethanol (95%, 20 mL)

Procedure:

- Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g of 2'-hydroxyacetophenone in 15 mL of ethanol.
- Oxidant Addition: Dissolve iodic acid (0.35 g) in a minimal amount of water (1-2 mL) and add to the flask.
- Iodine Addition: Add molecular iodine (1.02 g) to the mixture.
- Reaction: Stir the mixture vigorously at 35–40 °C for 1.5 to 2 hours.
 - Checkpoint: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).[1] The starting material () should disappear, replaced by a lower spot.[1]
- Quenching: Pour the reaction mixture into 100 mL of ice-cold water.
- Precipitation: A yellow solid will precipitate immediately.[1][2] Stir for 10 minutes to ensure full crystallization.
- Filtration: Filter the solid under vacuum. Wash with cold water (mL) to remove residual acid and iodine.[1]
- Purification: Recrystallize from Ethanol/Water (3:1) if necessary.[1]

Expected Yield: 85–92%[1]

Protocol B: Green Synthesis ()

Status: Sustainable / Green Chemistry Advantage: Water is the only byproduct; avoids heavy oxidants.[1]

The Chemistry

Hydrogen peroxide acts as the terminal oxidant, generating the active electrophilic iodine species in situ.[1]

[1]

Step-by-Step Methodology

Reagents:

- 2'-Hydroxyacetophenone (10 mmol)[1]
- Iodine () (10 mmol)[1]
- Hydrogen Peroxide (30% aq., 12 mmol)[1]
- Methanol (20 mL)

Procedure:

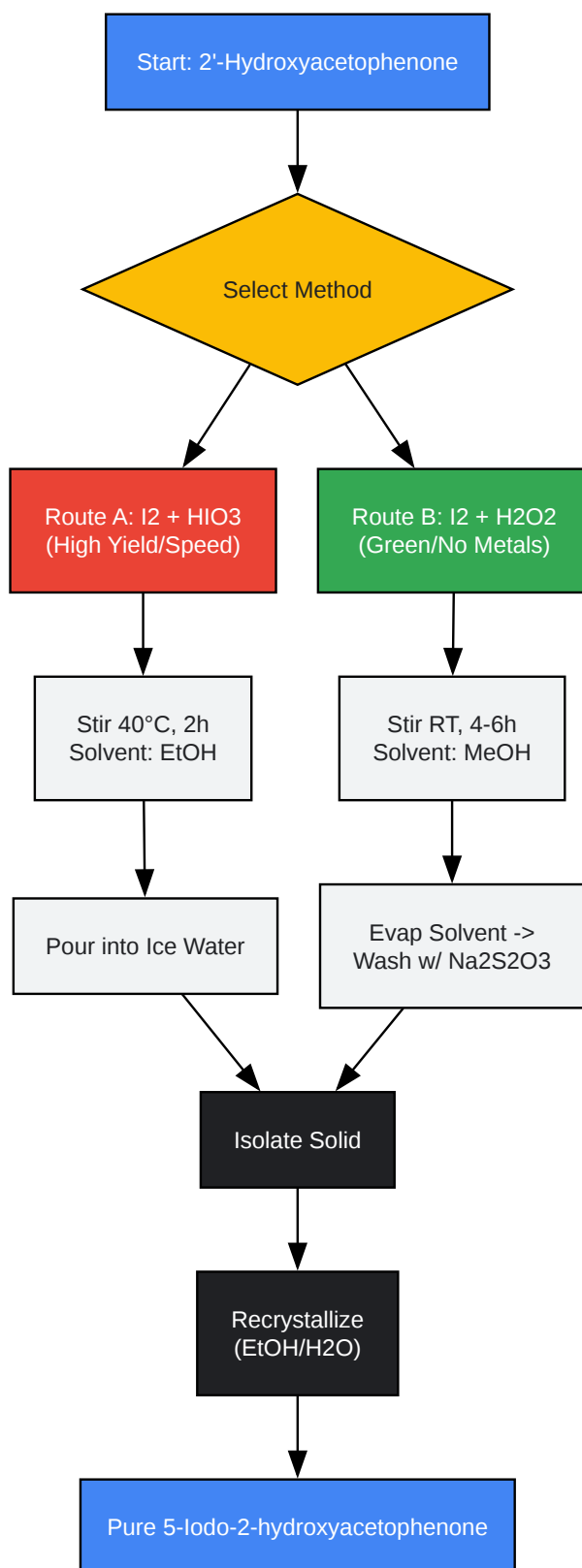
- Setup: Charge a flask with 2'-hydroxyacetophenone (10 mmol) and Iodine (10 mmol) in Methanol (20 mL).
- Activation: Add Hydrogen Peroxide (30%, 1.2 mL) dropwise over 5 minutes.
- Reaction: Stir at Room Temperature for 4–6 hours.
 - Note: The reaction may be slightly slower than Method A. If conversion is incomplete after 6 hours, warm to 40 °C.
- Workup: Evaporate the methanol under reduced pressure.
- Extraction: Dissolve the residue in Ethyl Acetate (30 mL) and wash with saturated Sodium Thiosulfate (

) solution.

- Why: Thiosulfate neutralizes any unreacted iodine (turning the organic layer from purple/brown to yellow).[1]
- Isolation: Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

Process Workflow & Decision Tree



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Figure 2: Operational workflow for the synthesis and purification.[3]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesis, you must validate the Regiochemistry (confirming 5-iodo vs. 3-iodo).

Proton NMR (NMR, 400 MHz,)

The aromatic region is diagnostic.[1] You expect a specific splitting pattern for the 1,2,4-trisubstituted ring (relative to the phenyl ring protons).[1]

Chemical Shift ()	Multiplicity	Coupling ()	Assignment	Interpretation
12.20	Singlet	-	-OH	Chelated phenolic proton (downfield due to H-bond with carbonyl).
8.05	Doublet	Hz	H-6	Key Identifier: Meta coupling to H-4. Proves H-6 is isolated from H-5.
7.75	dd	Hz	H-4	Doublet of doublets (Ortho to H-3, Meta to H-6).
6.80	Doublet	Hz	H-3	Ortho coupling to H-4. Upfield due to ortho-OH shielding.
2.65	Singlet	-		Methyl ketone protons.[2]

Validation Check: If you observe a triplet or a doublet with a large coupling constant (Hz) at the most downfield aromatic position, you may have the incorrect isomer.[1] The doublet at

Hz (H-6) is the signature of the 5-substituted product.[1]

References

- Regioselective Iodination (Standard Method): Patil, S., et al. "Regioselective iodination of hydroxylated aromatic ketones." [1] *Arkivoc* 2006, no. [1][4] 10 (2006): 104-108. [1][4]
- Green Chemistry Approach: Pavlinac, J., et al. "Hydrogen peroxide induced iodine transfer into alkenes and aromatics." [1] *Green Chemistry* 8, no. 7 (2006): 619-624. [1]
- Physical Properties & Spectral Data: National Institutes of Health (NIH) PubChem. "**1-(2-Hydroxy-5-iodophenyl)ethanone** - Compound Summary."

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0172299) [np-mrd.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [Technical Guide: Synthesis of 1-(2-Hydroxy-5-iodophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1416762/docs#technical-guide-synthesis-of-1-2-hydroxy-5-iodophenyl-ethanone>]

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